Tridecylbenzene (CAS 123-02-4), also known as 1-phenyltridecane, is a high-boiling, highly lipophilic linear alkylbenzene (LAB) characterized by a 13-carbon straight alkyl chain attached to a benzene ring [1]. In industrial and scientific procurement, it serves as a critical heavy-end precursor for the synthesis of anionic surfactants, specifically linear alkylbenzene sulfonates (LAS) [2]. With a high molecular weight (260.46 g/mol) and a normal boiling point of approximately 346 °C, tridecylbenzene offers superior thermal stability and distinct rheological properties compared to lighter LABs [1]. Its primary procurement value lies in its ability to yield sulfonated derivatives with exceptionally low critical micelle concentrations (CMC) and high oil-phase partitioning, making it indispensable for heavy-duty detergents, enhanced oil recovery (EOR) agents, and specialty lubricant additives [3].
Substituting tridecylbenzene with the industry-standard dodecylbenzene (C12 LAB) fundamentally alters the phase behavior, critical micelle concentration (CMC), and thermal profile of the resulting formulations [1]. Dodecylbenzene has a lower boiling point (~331 °C) and yields a sulfonated derivative with a significantly higher CMC, making it less efficient for highly lipophilic soil removal or heavy-duty oil-water emulsification [2]. In applications requiring high oil-solubilizing capacity—such as enhanced oil recovery or heavy-duty industrial degreasers—using a C12 precursor instead of the C13 tridecylbenzene leads to premature micelle breakdown, reduced emulsion stability, and insufficient partitioning into the heavy oil phase [3].
Tridecylbenzene exhibits a significantly higher normal boiling point compared to the standard dodecylbenzene benchmark, which directly impacts its stability during highly exothermic industrial processing[1]. At standard atmospheric pressure, tridecylbenzene boils at approximately 346 °C, whereas dodecylbenzene boils at 331 °C [2]. This 15 °C differential reduces volatile emissions and evaporative losses during high-temperature sulfonation with sulfur trioxide in falling film reactors[3].
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | ~346 °C |
| Comparator Or Baseline | Dodecylbenzene (~331 °C) |
| Quantified Difference | 15 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Reduces volatile emissions and evaporative losses during high-temperature sulfonation in falling film reactors and improves stability in high-temperature lubricant applications.
The extended alkyl chain of tridecylbenzene yields a sodium sulfonate derivative (C13-LAS) with a markedly lower critical micelle concentration (CMC) than the standard C12-LAS [1]. While sodium dodecylbenzene sulfonate typically exhibits a CMC between 1.2 and 2.9 mM, the tridecylbenzene derivative achieves micellization at approximately 0.6 to 0.8 mM [2]. This reduction in CMC indicates that C13-LAS is significantly more surface-active at lower concentrations[3].
| Evidence Dimension | Critical Micelle Concentration (CMC) of the sodium sulfonate derivative |
| Target Compound Data | ~0.6–0.8 mM (C13-LAS) |
| Comparator Or Baseline | Dodecylbenzene sulfonate (C12-LAS) (~1.2–2.9 mM) |
| Quantified Difference | ~50-70% reduction in the critical micelle concentration |
| Conditions | Aqueous solution at 25 °C |
Enables the formulation of highly efficient, heavy-duty industrial detergents and enhanced oil recovery (EOR) fluids that require significantly lower surfactant loading to achieve micellization.
Tridecylbenzene is substantially more lipophilic than shorter-chain alkylbenzenes, a critical factor for applications requiring partitioning into non-polar phases [1]. The computed octanol/water partition coefficient (Log Kow) for tridecylbenzene is approximately 9.36, compared to 8.26–8.65 for dodecylbenzene [2]. This increase of over 0.7 log units drives superior solubility in heavy crude oils and synthetic base stocks [3].
| Evidence Dimension | Octanol/Water Partition Coefficient (Log Kow) |
| Target Compound Data | Log Kow ≈ 9.36 |
| Comparator Or Baseline | Dodecylbenzene (Log Kow ≈ 8.26 - 8.65) |
| Quantified Difference | ~0.7 to 1.1 log unit increase in lipophilicity |
| Conditions | Standard computed/experimental Log Kow models |
Drives superior partitioning into heavy oil phases, making it the preferred precursor for oil-soluble sulfonates used as lubricant additives, metalworking fluids, and rust inhibitors.
The structural difference of one additional methylene (-CH2-) unit in tridecylbenzene compared to dodecylbenzene fundamentally alters the rheological properties of its downstream products [1]. Tridecylbenzene has a molecular weight of 260.46 g/mol, which is 14 g/mol higher than dodecylbenzene (246.43 g/mol) [2]. This extended C13 chain increases the viscosity and enhances the lime soap dispersion power of the final surfactant, while also improving the viscosity index when used as a synthetic lubricant base [3].
| Evidence Dimension | Molecular Weight and Alkyl Chain Length |
| Target Compound Data | C13 alkyl chain, MW 260.46 g/mol |
| Comparator Or Baseline | Dodecylbenzene (C12 alkyl chain, MW 246.43 g/mol) |
| Quantified Difference | 14 g/mol higher mass and one additional methylene (-CH2-) unit |
| Conditions | Structural precursor specification |
The longer chain increases the viscosity index of derived synthetic lubricants and improves the emulsion stability of the final surfactant in hard water environments.
Tridecylbenzene is the preferred precursor for synthesizing C13-LAS (tridecylbenzene sulfonate). Its higher boiling point (346 °C) ensures lower evaporative losses during exothermic sulfonation with SO3 in falling film reactors compared to lighter LABs [1]. The resulting surfactant is ideal for heavy-duty industrial cleaning where a lower CMC is required to solubilize stubborn, highly lipophilic soils [2].
Due to its exceptionally high lipophilicity (Log Kow ~9.36), sulfonates derived from tridecylbenzene partition more effectively into crude oil phases than standard dodecylbenzene derivatives [3]. This makes it a critical raw material for formulating micellar-polymer flooding agents that require ultra-low interfacial tension in oilfield reservoirs[4].
The extended C13 alkyl chain provides a higher viscosity index and superior thermal stability compared to C12 analogs [1]. It is utilized directly as a specialty synthetic lubricant base or sulfonated to produce oil-soluble alkaline earth metal salts (e.g., calcium tridecylbenzene sulfonate) used as high-performance rust inhibitors and detergent-dispersants in engine oils [3].
Environmental Hazard